Absence of 2-Amino Group Eliminates Hydrogen Bond Donor Capacity vs. 2-Amino-6-(methylthio)pyridine-3,5-dicarbonitrile
The target compound possesses zero hydrogen bond donors (HBD = 0), in contrast to 2-amino-6-(methylthio)pyridine-3,5-dicarbonitrile (the closest amino-substituted analog), which possesses at least one HBD from the 2-amino group [1]. Published SAR studies on the aminopyridine-3,5-dicarbonitrile series show that compounds retaining the 2-amino group achieve hA1 adenosine receptor Ki values in the low nanomolar range (below 10 nM for several derivatives), and hA2B EC50 values from 12 to 260 nM as partial agonists [2]. The 2-amino group engages in critical hydrogen bonding interactions within the receptor orthosteric site; its absence in the target compound precludes this binding mode [2]. No published binding or functional data are available for the target compound itself at adenosine receptors, but the class-level SAR strongly predicts a substantial loss of affinity relative to 2-amino-substituted analogs [2].
| Evidence Dimension | Hydrogen Bond Donor Count (HBD) and predicted adenosine receptor binding competence |
|---|---|
| Target Compound Data | HBD = 0; no published receptor binding data |
| Comparator Or Baseline | 2-Amino-6-(methylthio)pyridine-3,5-dicarbonitrile: HBD ≥ 1; representative analogs achieve hA1 Ki < 10 nM and hA2B EC50 = 12–260 nM [2] |
| Quantified Difference | HBD difference: 0 vs. ≥ 1. Predicted affinity difference: loss of low-nanomolar binding; quantitative magnitude cannot be assigned without direct testing. |
| Conditions | Computed HBD (PubChem) and adenosine receptor binding assays on CHO cells stably expressing hA1, hA2A, hA2B, hA3 receptors [2] |
Why This Matters
For procurement decisions in adenosine receptor research, this compound cannot serve as a direct substitute for 2-amino-substituted pyridine-3,5-dicarbonitrile ligands, as the critical HBD pharmacophore is absent.
- [1] PubChem. 2-(Methylsulfanyl)pyridine-3,5-dicarbonitrile. CID 90489660. Computed Properties. National Center for Biotechnology Information. Accessed 2026-05-02. View Source
- [2] Catarzi D, Varano F, Vigiani E, et al. Amino-3,5-Dicyanopyridines Targeting the Adenosine Receptors. Pharmaceuticals. 2019;12(4):159. doi:10.3390/ph12040159. View Source
